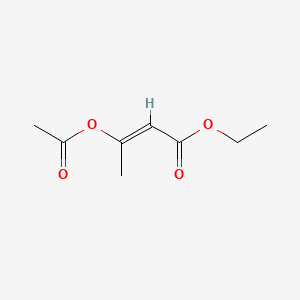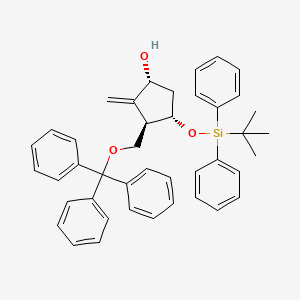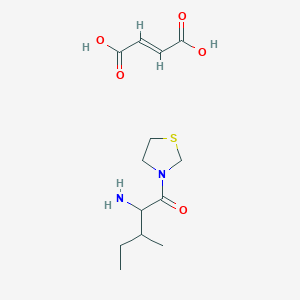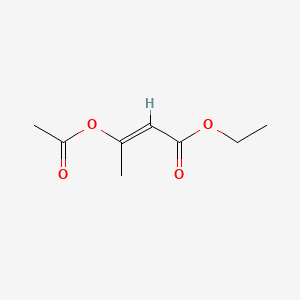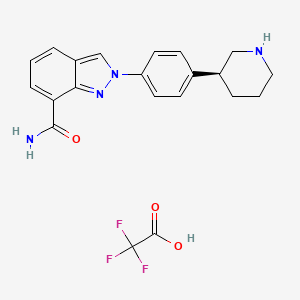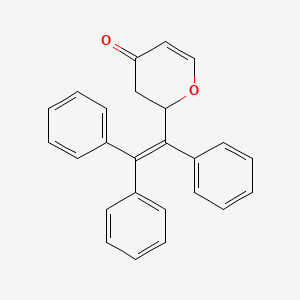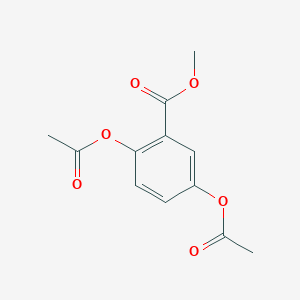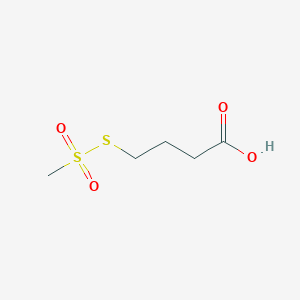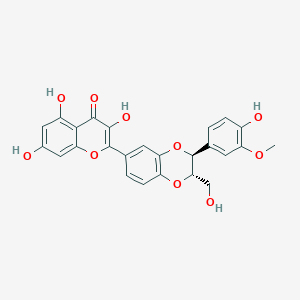
2,3-Dehydrosilybin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dehydrosilybin B is a flavonolignan derived from the oxidation of silybin B, a major component of silymarin, which is extracted from the seeds of the milk thistle plant (Silybum marianum). This compound is known for its potent antioxidant properties, which are significantly stronger than those of its precursor, silybin B .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dehydrosilybin B is synthesized through the base-catalyzed oxidation of silybin B. The reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under alkaline conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of silybin B from milk thistle seeds, followed by its oxidation to produce this compound. The extraction process usually involves defatting the seeds with n-hexane, followed by extraction with methanol .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dehydrosilybin B undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can convert it back to silybin B.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents under basic conditions.
Major Products:
- Hydroxyl derivatives
- Methylated derivatives
- Glucuronides and sulfates
Scientific Research Applications
2,3-Dehydrosilybin B has a wide range of applications in scientific research:
- Chemistry: Used as a model compound for studying oxidation and reduction reactions.
- Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
- Medicine: Explored for its potential in treating liver diseases and its anticancer properties. It has shown significant cytotoxicity against various cancer cell lines .
- Industry: Potential use in the development of antioxidant formulations and supplements .
Mechanism of Action
2,3-Dehydrosilybin B exerts its effects primarily through its antioxidant activity. The compound scavenges free radicals and inhibits lipid peroxidation. The presence of the 2,3-double bond and the catechol moiety in the E-ring are crucial for its antioxidant activity. It also undergoes conjugation reactions, forming glucuronides and sulfates, which are then excreted from the body .
Comparison with Similar Compounds
- Silybin A and B: Precursors of 2,3-Dehydrosilybin B, with lower antioxidant activity.
- 2,3-Dehydrosilybin A: An enantiomer of this compound, with similar properties but different stereochemistry.
- Silychristin and Silydianin: Other flavonolignans from silymarin with varying degrees of antioxidant activity .
Uniqueness: this compound is unique due to its enhanced antioxidant properties compared to its precursors. Its ability to undergo various chemical reactions and form multiple derivatives makes it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
142796-24-5 |
|---|---|
Molecular Formula |
C25H20O10 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one |
InChI |
InChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,24,26-29,31H,10H2,1H3/t20-,24-/m0/s1 |
InChI Key |
BVKQRAYKLBRNIK-RDPSFJRHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(4'-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12337599.png)
![Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate](/img/structure/B12337604.png)

